REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([CH3:9])[C:5]([CH3:8])=[N:6]C=1.[CH:10](=O)CC.[CH3:14][C:15]([CH3:17])=[O:16].CCCCCC>>[CH3:8][C:5]1[C:4]([CH3:9])=[N:3][C:2]([CH3:1])=[C:14]([C:15](=[O:16])[CH2:17][CH3:10])[N:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=C(C(=NC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
acetone hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=C(N=C1C)C)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |